

Application Notes and Protocols for In Vivo Studies with Firazorexton Hydrate

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Compound of Interest		
Compound Name:	Firazorexton hydrate	
Cat. No.:	B15614917	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firazorexton hydrate, also known as TAK-994, is a potent and selective orexin 2 receptor (OX2R) agonist that is orally active and brain-penetrant.[1][2] It has been investigated for its potential therapeutic effects in disorders characterized by hypersomnolence, such as narcolepsy. Orexin neuropeptides are central to the regulation of wakefulness, and selective activation of OX2R is a promising strategy to ameliorate symptoms of narcolepsy.[3][4] In vivo studies in mouse models of narcolepsy have demonstrated that oral administration of **Firazorexton hydrate** can promote wakefulness, decrease non-rapid eye movement (NREM) and REM sleep, and reduce cataplexy-like episodes.[3] This document provides a detailed protocol for the preparation and dissolution of **Firazorexton hydrate** for oral administration in in vivo research settings.

Quantitative Data

The following table summarizes key in vitro and in vivo parameters for **Firazorexton hydrate**, facilitating experimental design and comparison.

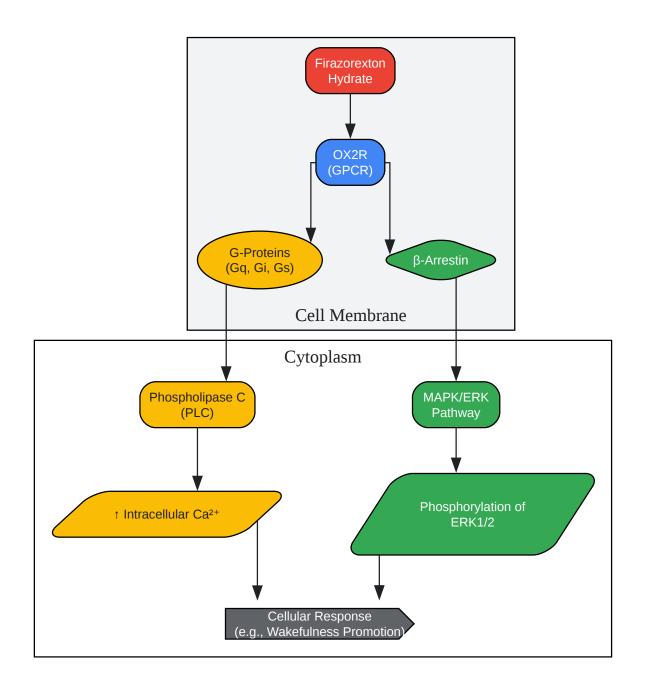


Parameter	Value	Species/System	Reference
Target	Orexin 2 Receptor (OX2R)	Human (recombinant)	[2][3]
EC50 (OX2R activation)	19 nM	hOX2R/CHO-K1 cells	[2][3]
Selectivity	>700-fold for OX2R over OX1R	Recombinant human receptors	[3][4]
EC50 (β-arrestin recruitment)	100 nM	hOX2R/CHO-EA cells	
EC50 (ERK1/2 phosphorylation)	170 nM	hOX2R/CHO-EA cells	
Effective Oral Dose (Wakefulness)	3-10 mg/kg	Mouse models of narcolepsy	[1]
Effective Oral Dose (Wakefulness)	30 mg/kg	C57BL/6J mice	[1]
Stock Solution Storage	-80°C for up to 6 months; -20°C for up to 1 month	In DMSO	[1]

Signaling Pathway

Firazorexton hydrate exerts its effects by selectively binding to and activating the orexin 2 receptor (OX2R), a G-protein coupled receptor (GPCR). This activation initiates a cascade of intracellular signaling events. The primary signaling pathways involve the coupling to Gq, Gi, and Gs proteins, leading to increased intracellular calcium levels and modulation of adenylyl cyclase activity. Furthermore, OX2R activation by Firazorexton recruits β -arrestin and stimulates the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), which are key downstream effectors in cellular responses.





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Firazorexton Hydrate Signaling Pathway

Experimental Protocols Preparation of Firazorexton Hydrate Stock Solution



Objective: To prepare a concentrated stock solution of **Firazorexton hydrate** for subsequent dilution into the final dosing vehicle.

Materials:

- Firazorexton hydrate powder
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer

Procedure:

- Tare a sterile microcentrifuge tube on a calibrated analytical balance.
- Carefully weigh the desired amount of **Firazorexton hydrate** powder into the tube.
- Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 50 mg/mL).
- Vortex the tube thoroughly until the powder is completely dissolved, resulting in a clear solution.
- Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Preparation of Dosing Solution for Oral Gavage (Aqueous-Based Vehicle)

Objective: To prepare a ready-to-use dosing solution of **Firazorexton hydrate** in an aqueousbased vehicle suitable for oral administration to mice. This formulation is suitable when a clear



solution is desired.

Materials:

- Firazorexton hydrate stock solution in DMSO
- 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline
- Sterile conical tubes
- Sterile, pyrogen-free saline
- Vortex mixer

Procedure:

- Prepare the 20% SBE- β -CD in saline solution by dissolving the appropriate amount of SBE- β -CD powder in sterile saline. Ensure complete dissolution.
- In a sterile conical tube, add the required volume of the 20% SBE-β-CD in saline. This will
 constitute 90% of the final volume.
- Add the required volume of the Firazorexton hydrate stock solution in DMSO to the SBE-β-CD solution. The DMSO should constitute 10% of the final volume.[2]
- Vortex the solution thoroughly to ensure homogeneity. The final solution should be clear.[2]
- Prepare the dosing solution fresh on the day of the experiment. Do not store the final diluted solution.

Preparation of Dosing Solution for Oral Gavage (Lipid-Based Vehicle)

Objective: To prepare a ready-to-use dosing solution of **Firazorexton hydrate** in a lipid-based vehicle for oral administration. This formulation can be useful for compounds with poor aqueous solubility.

Materials:



- Firazorexton hydrate stock solution in DMSO
- · Corn oil, sterile
- Sterile conical tubes
- Vortex mixer

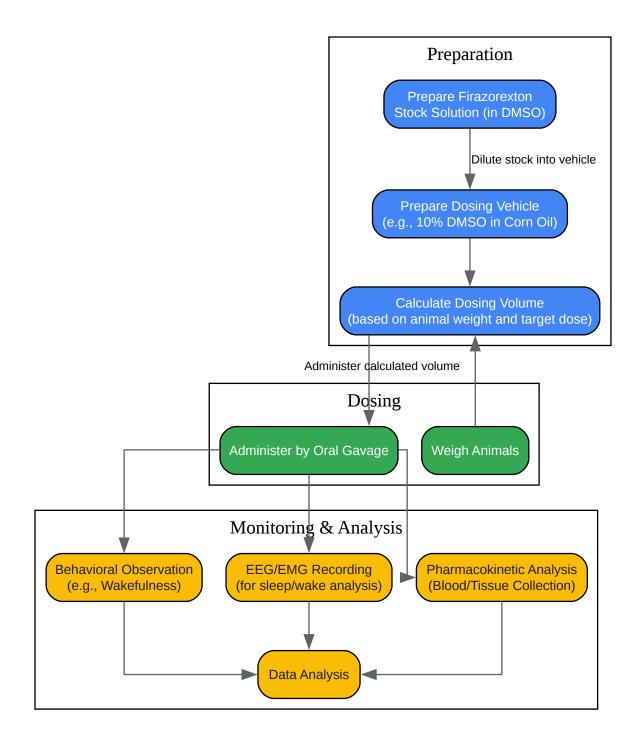
Procedure:

- In a sterile conical tube, add the required volume of sterile corn oil. This will make up 90% of the final volume.
- Add the required volume of the Firazorexton hydrate stock solution in DMSO to the corn oil.
 The DMSO should comprise 10% of the final volume.[1][2]
- Vortex the mixture vigorously to ensure a uniform suspension.[1]
- Prepare this dosing formulation fresh daily before administration.

Experimental Workflow for In Vivo Oral Administration

The following diagram illustrates a typical workflow for an in vivo study involving the oral administration of **Firazorexton hydrate** to mice.





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